(+)-Fenchol

Description

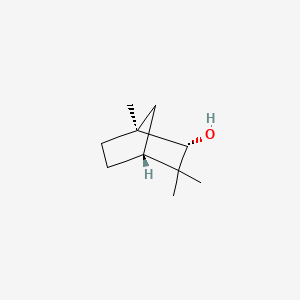

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-OYNCUSHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044307 | |

| Record name | (1R)-endo-(+)-Fenchyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-02-9, 14575-74-7 | |

| Record name | (+)-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchyl alcohol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Fenchyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-endo-(+)-Fenchyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of (+)-Fenchol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of (+)-Fenchol, also known as (1R)-endo-(+)-Fenchyl alcohol. The information is compiled to serve as a vital resource for professionals in research, scientific exploration, and drug development, offering quantitative data, experimental context, and logical workflows.

Core Physicochemical Data

This compound is a bicyclic monoterpenoid, a naturally occurring compound found in various plants and essential oils.[1][2] It is recognized for its characteristic camphor-like or lime-like aroma.[2][3][4] The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol | [5][6][7] |

| Synonyms | (1R)-endo-(+)-Fenchyl Alcohol, (+)-α-Fenchol | [1][6] |

| CAS Number | 2217-02-9 | [1][3][5][7] |

| Molecular Formula | C₁₀H₁₈O | [1][3][6][7] |

| Molecular Weight | 154.25 g/mol | [1][3][4][7] |

| Appearance | Colorless to white crystalline solid; clear liquid after melting. | [3][4][7] |

| Melting Point | 35 - 46 °C | [1][4][5][7] |

| Boiling Point | 201 - 202 °C (at 760 mm Hg) | [1][3][4][5][8] |

| Density | 0.8389 - 0.942 g/cm³ (estimates vary) | [1][5][9][10] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [1][8] |

| Vapor Pressure | 24.9 - 45.0 Pa at 20-25°C | [1][2] |

| Optical Rotation [α]²⁰/D | +9° to +11° (c=10 in ethanol) | [1][2][7] |

| LogP (octanol/water) | 2.55 - 2.93 | [1][2][8] |

| Water Solubility | Insoluble / Very slightly soluble | [1][2][3][4][8] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, dimethylformamide (DMF), chloroform, methanol, and vegetable oils.[3][4][6] Solubility in ethanol is ~16 mg/ml, in DMSO is ~16 mg/ml, and in DMF is ~25 mg/ml.[6] |

Experimental Methodologies

The determination of the physicochemical properties listed above involves a series of standard analytical techniques. Below are detailed protocols for key experimental procedures.

GC-MS is a fundamental technique for verifying the identity and assessing the purity of volatile compounds like this compound.

-

Objective: To separate this compound from any impurities and confirm its molecular weight and fragmentation pattern.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP–5MS).[11]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as hexane or methanol.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[11][12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

-

Injector Temperature: 280 °C.[11]

-

Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp of 5-20 °C/min to a final temperature of 280-300 °C, held for 1-5 minutes.[11]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.[11]

-

Data Analysis: The retention time of the major peak is compared to an analytical standard. The resulting mass spectrum is compared against a library (e.g., NIST) for identity confirmation.[13] Purity is determined by the area percentage of the this compound peak relative to all other peaks.

-

Optical rotation is a critical parameter for chiral molecules like this compound, confirming the specific enantiomer.

-

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of this compound.

-

Instrumentation: A polarimeter.

-

Procedure:

-

A solution of known concentration (c) is prepared, typically 10 g per 100 mL (10%) in ethanol.[1]

-

The polarimeter sample tube of a known path length (l), typically 1 decimeter, is filled with the solution.

-

The angle of rotation (α) is measured at a specific temperature (20 °C) and wavelength (sodium D-line, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) .

-

The solubility of terpenes is often low and can be determined using a liquid-liquid saturation method.[14]

-

Objective: To determine the concentration of this compound in a saturated aqueous solution.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a sealed flask.[14]

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the aqueous phase is carefully separated from the excess undissolved this compound, often aided by centrifugation.[14]

-

The concentration of this compound in the aqueous phase is quantified using a suitable analytical method, such as GC-MS, after extraction into an organic solvent.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure. Both ¹H and ¹³C NMR spectra for Fenchol are well-documented.[15][16][17][18]

-

Objective: To confirm the carbon-hydrogen framework and connectivity of the this compound molecule.

-

Instrumentation: An NMR spectrometer.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[17]

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure corresponds to 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.

Caption: Workflow for the physicochemical analysis of this compound.

Caption: Relationship between the structure and properties of this compound.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 2217-02-9 [chemicalbook.com]

- 3. 2217-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fenchol - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fenchol, 1632-73-1 [thegoodscentscompany.com]

- 9. Fenchyl Alcohol | TargetMol [targetmol.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. Fenchol [webbook.nist.gov]

- 13. Fenchol [webbook.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound(2217-02-9) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. FENCHOL(1632-73-1) 1H NMR [m.chemicalbook.com]

A Technical Guide to (+)-Fenchol: Properties, Synthesis, and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Fenchol, a bicyclic monoterpenoid, detailing its chemical properties, synthesis, and recent findings on its potential as a neuroprotective agent against Alzheimer's disease. The information is presented to support research and development in neurodegenerative disease therapeutics.

Core Properties of this compound

This compound, a naturally occurring isomer of borneol, is recognized for its characteristic camphor-like aroma.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2217-02-9 | [2] |

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | [3] |

| Synonyms | (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol, D-Fenchyl alcohol | [4] |

| Appearance | Colorless to white solid | [1] |

| Boiling Point | 201-202 °C | |

| Melting Point | 43-46 °C |

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reduction of fenchone or synthesis from turpentine.

Reduction of Fenchone

One common method for synthesizing fenchol is the reduction of fenchone.[5][6]

Experimental Protocol: Reduction of Fenchone with Sodium Borohydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve fenchone in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of fenchone to NaBH₄ is typically 1:1.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the fenchone is consumed.

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Extract the product with a suitable organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield fenchol.

Synthesis from Turpentine

A one-step method for synthesizing fenchol from turpentine has also been developed. This process utilizes a catalyst (CHKC-4) to facilitate the catalytic isomerization and hydration of pinene, a major component of turpentine. The resulting product mixture is then purified using efficient vacuum fractionation and melt crystallization to yield fenchol with a purity of up to 99%.[6]

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has highlighted the potential of this compound in mitigating the pathology of Alzheimer's disease. Studies have shown that this compound exerts its neuroprotective effects by activating the Free Fatty Acid Receptor 2 (FFAR2), a G-protein-coupled receptor that senses short-chain fatty acids produced by the gut microbiota.[7][8][9]

Signaling Pathway

The proposed mechanism involves this compound acting as a potent agonist of FFAR2. Activation of FFAR2 signaling in neuronal cells has been shown to reduce amyloid-beta (Aβ)-induced neurotoxicity. This is achieved through two primary mechanisms:

-

Enhanced Proteolysis: this compound promotes the clearance of Aβ by increasing lysosomal activity.

-

Reduction of Cellular Senescence: The compound reduces the formation of senescent "zombie" neuronal cells, which contribute to the inflammatory environment in the Alzheimer's brain.

// Nodes Fenchol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FFAR2 [label="FFAR2 Receptor\n(on Neurons)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; Proteolysis [label="Increased Proteolysis\n(Aβ Clearance)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Senescence [label="Reduced Neuronal\nSenescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fenchol -> FFAR2 [label="Activates"]; FFAR2 -> Signaling_Cascade; Signaling_Cascade -> Proteolysis; Signaling_Cascade -> Senescence; Proteolysis -> Neuroprotection; Senescence -> Neuroprotection; } .dot Caption: this compound signaling pathway in neuroprotection.

Experimental Protocols in Preclinical Models

The neuroprotective effects of this compound have been demonstrated in various preclinical models of Alzheimer's disease.

1. Human Neuronal Cell Culture (SK-N-SH cells)

-

Objective: To assess the protective effects of this compound against Aβ-induced neurotoxicity.

-

Methodology:

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with varying concentrations of this compound before being exposed to oligomeric Aβ₁₋₄₂.

-

Assays:

-

Cell Viability: Assessed using the MTT assay to quantify cell survival.

-

Apoptosis: Measured by Annexin V/propidium iodide staining and flow cytometry.[10]

-

FFAR2 Activation: Determined by measuring downstream signaling markers such as phosphorylated ERK1/2 and changes in intracellular calcium levels.[8]

-

-

2. Caenorhabditis elegans Model

-

Objective: To evaluate the in vivo effects of this compound on Aβ aggregation and associated toxicity.

-

Methodology:

-

C. elegans Strains: Transgenic strains expressing human Aβ in muscle cells (e.g., CL2006 and CL4176) are used.[11]

-

Treatment: Worms are cultured on Nematode Growth Medium (NGM) plates containing this compound.

-

Assays:

-

// Nodes Start [label="Synchronize C. elegans\n(CL4176 strain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Culture on NGM plates\nwith or without this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce Aβ expression\n(temperature shift)", fillcolor="#FBBC05", fontcolor="#202124"]; Observation [label="Monitor and count\nparalyzed worms over time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Paralysis curves)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Induction; Induction -> Observation; Observation -> Analysis; } .dot Caption: Workflow for C. elegans paralysis assay with this compound.

3. Transgenic Mouse Model (APP/PS1)

-

Objective: To investigate the therapeutic potential of this compound in a mammalian model of Alzheimer's disease.

-

Methodology:

-

Animal Model: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used.

-

Treatment: Mice receive this compound via oral gavage or other appropriate administration routes over a specified period.

-

Assays:

-

Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze and Y-maze.

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 4G8) to quantify plaque load in the hippocampus and cortex.[12]

-

Biochemical Analysis: Levels of soluble and insoluble Aβ in brain homogenates are measured by ELISA.

-

-

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for Alzheimer's disease. Its ability to modulate the gut-brain axis through the FFAR2 signaling pathway offers a unique mechanism of action. The experimental protocols and data presented in this guide provide a foundation for further research into the neuroprotective properties of this natural compound. Continued investigation is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. Fenchol - Wikipedia [en.wikipedia.org]

- 2. (+)-alpha-fenchol, 2217-02-9 [thegoodscentscompany.com]

- 3. Fenchol [webbook.nist.gov]

- 4. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foreverest.net [foreverest.net]

- 6. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]

- 7. Frontiers | Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Microbiota Sensing – Free Fatty Acid Receptor 2 Signaling Ameliorates Amyloid-β Induced Neurotoxicity by Modulating Proteolysis-Senescence Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic ethanol exposure induces SK-N-SH cell apoptosis by increasing N-methyl-D-aspartic acid receptor expression and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Item - Comparison of 4G8 IHC with or without formic acid pretreatment in aged APP/PS1 mouse brain. - Public Library of Science - Figshare [plos.figshare.com]

The Botanical Treasury of (+)-Fenchol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchol, a bicyclic monoterpenoid, is a chiral molecule with significant applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic camphor-like, woody aroma has made it a valuable ingredient in perfumery and food technology. Beyond its sensory properties, this compound has demonstrated promising biological activities, including antimicrobial and anti-inflammatory effects, sparking interest in its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, it presents in-depth experimental protocols for its isolation and purification, including steam distillation for essential oil extraction, fractional distillation for isomer separation, and chiral chromatography for the resolution of enantiomers. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this versatile natural compound.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration of fenchol can vary significantly depending on the plant species, geographical location, and harvesting time. The naturally occurring enantiomer is predominantly the (+)-form.[1]

Table 1: Quantitative Analysis of Fenchol in Various Natural Sources

| Plant Species | Family | Plant Part | Fenchol Content (% of Essential Oil) | Reference(s) |

| Foeniculum vulgare (Fennel) | Apiaceae | Fruits (Seeds) | 1.6 - 22.8% (as fenchone) | [2][3][4] |

| Ocimum basilicum (Basil) | Lamiaceae | Leaves | Present, variable concentrations | [5][6][7] |

| Eucalyptus spp. | Myrtaceae | Leaves | Present, typically in lower concentrations | [8][9] |

| Aster spp. | Asteraceae | Flowers | Up to 16% of volatile oils in some species | [7][10][11] |

| Apium graveolens (Wild Celery) | Apiaceae | Seeds, Leaves | Present, variable concentrations | [12][13][14][15] |

Note: Much of the available quantitative data reports the presence of fenchone, the ketone analog of fenchol. Fenchol is often found alongside fenchone, and the ratio can vary.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification and separation of the desired isomer and enantiomer.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants. This process is effective for separating volatile compounds like fenchol from non-volatile plant matter.

Experimental Protocol: Steam Distillation of Basil Leaves

Objective: To extract the essential oil from fresh basil leaves (Ocimum basilicum).

Materials and Equipment:

-

Fresh basil leaves

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

-

Heating mantle

-

Clamps and stands

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Freshly harvested basil leaves are weighed and coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water to about two-thirds of its capacity. The chopped basil leaves are placed in the biomass flask.

-

Distillation: The water in the boiling flask is heated to generate steam. The steam passes through the basil leaves, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.

-

Separation: As the essential oil is immiscible with water and typically less dense, it will form a distinct layer on top of the water. The aqueous layer is carefully drained off, leaving the essential oil.

-

Drying: The collected essential oil is dried by adding a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Step 2: Separation of Fenchol Isomers by Fractional Distillation

Essential oils are complex mixtures of various terpenoids. Fractional distillation is employed to separate compounds based on their different boiling points. While α-fenchol and β-fenchol have very close boiling points, this technique can be used to enrich the fenchol fraction. For a more effective separation of the diastereomers, a chemical modification step is often introduced.

Experimental Protocol: Separation of α-Fenchol and β-Fenchol via Esterification and Fractional Distillation

Objective: To separate α-fenchol and β-fenchol from a mixed fenchol fraction.

Materials and Equipment:

-

Mixed fenchol fraction (obtained from essential oil)

-

Acetic anhydride

-

Pyridine (catalyst)

-

Sodium hydroxide solution (for saponification)

-

Ethanol

-

Fractional distillation apparatus (with a fractionating column, e.g., Vigreux or packed column)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Esterification:

-

The mixed fenchol fraction is reacted with an excess of acetic anhydride in the presence of a catalytic amount of pyridine.

-

The reaction mixture is heated under reflux to convert the fenchol isomers into their corresponding acetate esters (fenchyl acetates). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Fractional Distillation of Esters:

-

The resulting mixture of fenchyl acetates is subjected to fractional distillation under reduced pressure.

-

The different boiling points of the α-fenchyl acetate and β-fenchyl acetate allow for their separation. Fractions are collected at their respective boiling points.

-

-

Saponification:

-

The separated fenchyl acetate fractions are then saponified by refluxing with an ethanolic solution of sodium hydroxide. This hydrolysis reaction converts the esters back to their corresponding alcohols (α-fenchol and β-fenchol).

-

-

Purification:

-

After saponification, the ethanol is removed by distillation. The remaining mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extract is washed with water to remove any remaining base and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the purified α-fenchol and β-fenchol.

-

Step 3: Isolation of this compound by Chiral Chromatography

To isolate the desired (+)-enantiomer from a racemic or enantiomerically enriched mixture of fenchol, chiral chromatography is the most effective method. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is utilized for this purpose.

Experimental Protocol: Chiral HPLC Separation of Fenchol Enantiomers

Objective: To separate this compound and (-)-fenchol using chiral HPLC.

Materials and Equipment:

-

Enantiomerically mixed fenchol sample

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Syringe filters

Procedure:

-

Sample Preparation: A dilute solution of the fenchol mixture is prepared in the mobile phase. The solution is filtered through a syringe filter to remove any particulate matter.

-

Method Development: An appropriate mobile phase is selected. A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like isopropanol. The ratio of the solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

-

Chromatographic Separation:

-

The chiral column is equilibrated with the chosen mobile phase until a stable baseline is achieved.

-

The prepared sample is injected into the HPLC system.

-

The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different retention times.

-

-

Detection and Quantification: The separated enantiomers are detected by the UV detector. The resulting chromatogram will show two distinct peaks corresponding to this compound and (-)-fenchol. The area under each peak can be used to determine the enantiomeric excess (e.e.) of the mixture.

-

Preparative Separation (Optional): For isolation of larger quantities of each enantiomer, the method can be scaled up using a preparative chiral HPLC column and a fraction collector to collect the eluent corresponding to each peak.

Visualizing the Path to this compound

Biosynthesis of this compound

This compound is biosynthesized in plants from geranyl pyrophosphate (GPP). The key enzyme in this pathway is this compound synthase, which catalyzes the cyclization of GPP. The process involves an initial isomerization of GPP to a linalyl pyrophosphate intermediate, followed by a cyclization cascade.[16][17]

Caption: Biosynthesis of this compound from Geranyl Pyrophosphate.

Experimental Workflow for Isolation

The overall process for isolating this compound from a natural source involves a series of sequential steps, from initial extraction to final purification.

Caption: General workflow for the isolation of this compound.

Conclusion

The natural world offers a rich source of this compound, a monoterpenoid with diverse applications. Through a systematic approach involving steam distillation, fractional distillation with chemical modification, and chiral chromatography, high-purity this compound can be isolated for research and commercial purposes. The detailed methodologies and workflows presented in this guide provide a solid foundation for scientists and professionals to explore the potential of this valuable natural product. Further research into optimizing extraction and purification processes, as well as exploring a wider range of natural sources, will undoubtedly expand the availability and applications of this compound.

References

- 1. vpscience.org [vpscience.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the Essential Oil Content, Constituents and Antioxidant Activity from Different Plant Parts during Development Stages of Wild Fennel (Foeniculum vulgare Mill.) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Essential Oil Composition in Different Basil Species and Pot Cultures by a GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Fenchol [webbook.nist.gov]

- 9. CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil - Google Patents [patents.google.com]

- 10. fenchone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. Determination of Chemical Composition, In Vitro and In Silico Evaluation of Essential Oil from Leaves of Apium graveolens Grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the essence of celery seeds (<i>Apium graveolens</i> L.): Innovations in microwave-assisted hydrodistillation for essential oil extraction using <i>in vitro</i>, <i>in vivo</i> and <i>in silico</i> studies - Arabian Journal of Chemistry [arabjchem.org]

- 14. Exploring the essence of celery seeds (Apium graveolens L.): Innovations in microwave-assisted hydrodistillation for essential oil extraction using in vitro, in vivo and in silico studies [harvest.usask.ca]

- 15. notulaebotanicae.ro [notulaebotanicae.ro]

- 16. Biosynthesis of monoterpenes: conversion of the acyclic precursors geranyl pyrophosphate and neryl pyrophosphate to the rearranged monoterpenes fenchol and fenchone by a soluble enzyme preparation from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monoterpene biosynthesis: mechanistic evaluation of the geranyl pyrophosphate:(-)-endo-fenchol cyclase from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (+)-Fenchol in Plants: A Technical Guide

Abstract

(+)-Fenchol is a bicyclic monoterpenoid alcohol, a valuable natural product found in the essential oils of numerous plant species, including basil, fennel, and citrus fruits.[1][2] It is recognized for its characteristic camphor-like, woody aroma and is utilized in the fragrance, food, and cosmetic industries. Beyond its sensory properties, fenchol exhibits promising biological activities, including antibacterial and analgesic effects, making it a compound of interest for pharmaceutical research and development.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the enzymatic conversion of geranyl pyrophosphate. It details the reaction mechanism, presents key enzymatic data, outlines relevant experimental protocols, and provides visual diagrams of the pathway and workflows to support further research and application.

The Core Biosynthetic Pathway

All terpenoids, including this compound, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in plant plastids.[3] The biosynthesis of the C10 monoterpene backbone of fenchol proceeds through the following key steps:

-

Precursor Formation : Geranyl pyrophosphate (GPP), the direct precursor for all monoterpenes, is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) .[4][5]

-

Isomerization and Cyclization : The conversion of the linear GPP molecule into the bicyclic structure of fenchol is the most critical step, catalyzed by a specific monoterpene synthase known as Fenchol Synthase (FS) .[6][7] While much of the foundational research has been conducted on the enantiomeric (-)-endo-fenchol synthase from fennel (Foeniculum vulgare), the mechanism for this compound is understood to follow the same fundamental steps.[7][8] The reaction proceeds via a two-step mechanism within a single active site:

-

Isomerization : GPP first isomerizes to a bound tertiary allylic intermediate, linalyl pyrophosphate (LPP).[7][9]

-

Cyclization : This LPP intermediate is then cyclized. The reaction is terminated by the nucleophilic attack of a water molecule, which forms the characteristic hydroxyl group of fenchol and releases the diphosphate group.[9]

-

The overall reaction catalyzed by Fenchol Synthase is: Geranyl Diphosphate + H₂O ⇌ (+)-endo-Fenchol + Diphosphate [6]

Below is a diagram illustrating this core biosynthetic pathway.

Quantitative Enzyme Data

The kinetic properties of terpene synthases are critical for understanding metabolic flux and for potential applications in metabolic engineering. These parameters are typically determined through in vitro enzyme assays using purified recombinant protein and varying concentrations of the substrate, GPP.

Table 1: Kinetic Parameters of Fenchol Synthase

| Parameter | Value | Substrate | Conditions | Source |

|---|---|---|---|---|

| Kₘ | Data not available in surveyed literature. | Geranyl Pyrophosphate | pH ~7.0, 30°C, with Mg²⁺ or Mn²⁺ cofactor | - |

| Vₘₐₓ | Data not available in surveyed literature. | Geranyl Pyrophosphate | pH ~7.0, 30°C, with Mg²⁺ or Mn²⁺ cofactor | - |

| Optimal pH | ~6.5 - 7.5 (Typical range for monoterpene synthases) | - | Assayed in various biological buffers | - |

| Cofactor Req. | Divalent Cation (Mg²⁺, Mn²⁺) | - | Typically 1-10 mM |[9] |

Note: This table highlights the current gap in quantitative data for this compound synthase. Researchers are encouraged to perform kinetic characterization to fill this knowledge void.

Experimental Protocols

Investigating the this compound biosynthesis pathway involves several key experimental procedures, from enzyme isolation and characterization to product identification.

Protocol: Purification of Fenchol Synthase from Plant Tissue

This protocol outlines a general procedure for the purification of a monoterpene synthase from plant leaves, adapted from methodologies used for similar enzymes.

-

Plant Material Preparation : Harvest young, healthy leaves from a this compound-producing plant (e.g., Ocimum basilicum). Immediately flash-freeze in liquid nitrogen and store at -80°C until use.

-

Crude Extract Preparation :

-

Grind 50-100 g of frozen leaf tissue to a fine powder in a liquid nitrogen-chilled mortar.

-

Homogenize the powder in 3 volumes of cold extraction buffer (e.g., 100 mM HEPES pH 7.5, 10% glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

-

Filter the homogenate through several layers of cheesecloth and centrifuge at ~20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Ammonium Sulfate Precipitation :

-

Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while gently stirring on ice.

-

After stirring for 1 hour, centrifuge at ~20,000 x g for 30 minutes. Discard the supernatant and resuspend the protein pellet in a minimal volume of dialysis buffer (e.g., 25 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT).

-

Dialyze overnight against 2 liters of dialysis buffer.

-

-

Chromatography :

-

Anion Exchange : Load the dialyzed sample onto a DEAE or Mono Q anion exchange column equilibrated with dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).

-

Hydrophobic Interaction : Pool active fractions, add ammonium sulfate to 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

-

Size Exclusion : As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins by size.

-

-

Purity Analysis : Assess the purity of the final enzyme preparation using SDS-PAGE. Active fractions should show a single band corresponding to the molecular weight of fenchol synthase (~60-70 kDa).

Protocol: In Vitro Fenchol Synthase Activity Assay

This assay is used to confirm the enzymatic activity and identify the products of the purified fenchol synthase or a recombinantly expressed version.

-

Reaction Mixture : Prepare a 500 µL reaction in a glass vial:

-

Assay Buffer (50 mM HEPES, pH 7.2)

-

10 mM MgCl₂

-

5 mM DTT

-

10-50 µg of purified enzyme protein

-

-

Substrate Addition : Initiate the reaction by adding the substrate, Geranyl Pyrophosphate (GPP), to a final concentration of 40-50 µM. For mechanistic studies, radiolabeled [1-³H]GPP can be used.

-

Incubation : Overlay the reaction mixture with 500 µL of a hydrocarbon solvent (e.g., n-pentane or hexane) to trap volatile products. Seal the vial and incubate at 30°C for 1-3 hours.

-

Product Extraction :

-

Stop the reaction by vortexing vigorously for 60 seconds.

-

Separate the phases by centrifugation (~2,000 x g for 5 minutes).

-

Carefully remove the upper organic layer containing the monoterpene products and transfer it to a new vial.

-

-

Analysis :

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify this compound by comparing its retention time and mass spectrum to an authentic standard.

-

The general workflow for this experimental protocol is visualized below.

Conclusion and Future Outlook

The biosynthesis of this compound is catalyzed by the monoterpene synthase, Fenchol Synthase, which transforms the linear precursor Geranyl Pyrophosphate into a bicyclic alcohol through a sophisticated isomerization and cyclization cascade. While the mechanistic steps are well-understood, this guide highlights a critical gap in the availability of quantitative kinetic data for the this compound specific enzyme. The detailed protocols provided herein offer a framework for researchers to purify and characterize this enzyme, contributing valuable data to the field. Further research, including site-directed mutagenesis and structural biology studies of this compound synthase, will deepen our understanding of its catalytic mechanism and product specificity. This knowledge is paramount for leveraging metabolic engineering and synthetic biology approaches to enhance the production of this compound for its diverse applications in the pharmaceutical and fragrance industries.

References

- 1. amt.copernicus.org [amt.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin H synthase kinetics. The effect of substituted phenols on cyclooxygenase activity and the substituent effect on phenolic peroxidatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Molecular Basis of the Catalytic Mechanism of Geranyl Pyrophosphate C6-Methyltransferase: Creation of an Unprecedented Farnesyl Pyrophosphate C6-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of (+)-Fenchol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Fenchol, a bicyclic monoterpenoid alcohol, in various organic solvents. This information is critical for a range of applications, including formulation development, purification processes, and analytical method design in the pharmaceutical and chemical industries.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, the dissolution process involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. This process is governed by the principle of "like dissolves like," where solutes tend to be more soluble in solvents with similar polarity.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The available quantitative data is summarized in the table below. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature. However, specific temperature-dependent solubility data for this compound is limited in publicly available literature.

| Solvent | Chemical Class | Polarity (Relative) | Solubility (mg/mL) | Solubility ( g/100g Solvent) | Temperature (°C) | Reference(s) |

| Dimethylformamide (DMF) | Amide | High | ~25 | - | Not Specified | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | ~16 | - | Not Specified | [1][2] |

| Ethanol | Alcohol | High | ~16 | - | Not Specified | [1][2] |

| Methanol | Alcohol | High | Slightly Soluble | - | Not Specified | |

| Chloroform | Halogenated | Intermediate | Slightly Soluble | - | Not Specified | |

| Vegetable Oils | Lipid | Low | Soluble | - | Not Specified | [3] |

| Water | Protic | Very High | Insoluble | - | Not Specified |

Note: "Slightly Soluble" and "Soluble" are qualitative terms from literature and lack precise numerical values. The quantitative data for DMF, DMSO, and Ethanol are approximations.

For comparative purposes, a study on similar bicyclic monoterpenoids ((-)-borneol and (1R)-(+)-camphor) provides solubility data in mole fraction at different temperatures, which can offer insights into the expected solubility behavior of this compound in a wider range of solvents.[1][4]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound typically involves the preparation of a saturated solution followed by the quantification of the dissolved solute. The most common and reliable method is the shake-flask method .

Principle of the Shake-Flask Method

An excess amount of the solid solute is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique.

Detailed Experimental Workflow

Below is a generalized workflow for determining the solubility of this compound using the shake-flask method.

Caption: A generalized workflow for the experimental determination of this compound solubility.

1. Preparation:

-

Ensure the this compound to be used is of high purity.

-

Use high-purity grade organic solvents.

2. Addition of Excess Solute:

-

Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vessel (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

3. Equilibration:

-

The vessel is placed in a constant temperature environment, such as a water bath or incubator with shaking capabilities.

-

The mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

4. Phase Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.

-

Filtration: Use a syringe filter with a membrane chemically compatible with the solvent and of a pore size small enough to retain the solid particles (e.g., 0.22 µm or 0.45 µm).

-

Centrifugation: Alternatively, the sample can be centrifuged at a high speed to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully withdrawn.

5. Quantification:

-

The concentration of this compound in the clear, saturated solution is determined using a validated analytical method.

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is determined. This method is straightforward but requires that this compound is the only non-volatile component.

-

Spectroscopic Methods (UV/Vis): If this compound exhibits a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve. However, this compound does not have a strong chromophore, making this method less suitable unless derivatization is performed.

-

Chromatographic Methods (GC or HPLC): Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS)) are highly accurate and specific methods for quantifying this compound. A calibration curve with standards of known concentrations is required.

6. Data Analysis and Reporting:

-

The solubility is typically reported in units of mg/mL, g/100g of solvent, or as a mole fraction.

-

It is essential to report the temperature at which the solubility was determined.

Solvent Selection Logic

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical approach to selecting a solvent for this compound based on desired solubility.

Caption: A decision tree for selecting a suitable solvent for this compound based on the required solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to experimentally determine the solubility under the precise conditions of temperature and in the specific solvent matrix that will be used.

References

(+)-Fenchol: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchol, a monoterpenoid alcohol found in a variety of plants including basil and fennel, has emerged as a compound of significant interest in the scientific community. Exhibiting a broad range of biological activities, this natural compound presents promising therapeutic potential across several key areas of human health. This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its neuroprotective, analgesic, antimicrobial, antioxidant, and anti-inflammatory properties. This document collates quantitative data from key studies, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Neuroprotective Effects: A Novel Approach to Alzheimer's Disease

Recent preclinical studies have highlighted the significant neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). The primary mechanism of action involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor that is expressed on neurons.

Mechanism of Action: FFAR2 Signaling Cascade

This compound acts as a potent agonist of FFAR2. Activation of this receptor by fenchol triggers a signaling cascade that leads to a reduction in the accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD pathology, and a decrease in neuronal cell death.[1][2] The binding of fenchol to FFAR2 is believed to stimulate the proteasomal and lysosomal clearance of Aβ.[3] Furthermore, this activation helps in reducing cellular senescence, a state of irreversible cell cycle arrest, in neuronal cells, thereby protecting them from Aβ-induced neurotoxicity.[1]

Quantitative Data: Neuroprotective Efficacy

Studies have demonstrated the efficacy of this compound in various models of Alzheimer's disease.

| Model System | Key Findings | Reference |

| Human Neuroblastoma Cells (SK-N-SH) | Showed potent FFAR2 agonist activity.[4] Protected against Aβ-induced neuronal toxicity.[3] | Yadav et al., 2021[2] |

| Caenorhabditis elegans (AD model) | Reduced Aβ-accumulation and improved chemotaxis behavior.[3] | Yadav et al., 2021[2] |

| Mouse Model of AD | Ameliorated AD-like phenotypes.[2] | Yadav et al., 2021[2] |

Experimental Protocols

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Amyloid-beta (Aβ) oligomers are added to the cell cultures to induce neurotoxicity.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

-

Quantification of Aβ Accumulation: Aβ levels are quantified using techniques like ELISA or Western blotting.

-

Analysis of FFAR2 Activation: FFAR2 activation can be confirmed by measuring downstream signaling molecules, such as phosphorylated ERK1/2, via Western blotting.[4]

-

Worm Strain: A transgenic C. elegans strain expressing human Aβ in muscle cells (e.g., CL4176) is used.

-

Treatment: Worms are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50 containing this compound at various concentrations.

-

Induction of Paralysis: Temperature-inducible expression of Aβ is triggered by shifting the worms to a higher temperature (e.g., 25°C).

-

Paralysis Assay: The number of paralyzed worms is scored at regular intervals.

-

Chemotaxis Assay: The ability of the worms to move towards a chemoattractant is assessed to evaluate neuronal function.

-

Animal Model: A transgenic mouse model of AD that develops Aβ pathology (e.g., 5XFAD mice) is used.

-

Administration: this compound is administered to the mice, typically via oral gavage, over a defined period.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

-

Histopathological Analysis: Brain tissue is collected and analyzed for Aβ plaque deposition, neuroinflammation, and neuronal loss using techniques like immunohistochemistry and ELISA.

Analgesic Activity: Targeting the TRPA1 Channel

This compound has demonstrated analgesic properties, which are attributed to its activity as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed in nociceptive sensory neurons and is involved in the perception of pain, particularly inflammatory pain.[5]

Mechanism of Action: TRPA1 Antagonism

This compound (also referred to as fenchyl alcohol in some studies) inhibits the activation of human TRPA1 (hTRPA1) channels.[5] By blocking this channel, fenchol can reduce the influx of cations (such as Ca²⁺ and Na⁺) into sensory neurons, thereby dampening the pain signal.

Quantitative Data: TRPA1 Antagonist Activity

The inhibitory effect of fenchyl alcohol on hTRPA1 has been quantified in electrophysiological studies.

| Parameter | Agonist | Value | Reference |

| IC₅₀ | AITC (20 μM) | 0.32 ± 0.06 mM | Takaishi et al., 2014[5] |

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Line: Human embryonic kidney (HEK293T) cells stably expressing hTRPA1 are used.

-

Cell Culture: Cells are cultured under standard conditions.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed.

-

Channel Activation: The TRPA1 channel is activated by applying an agonist, such as allyl isothiocyanate (AITC).

-

Inhibition Assay: The inhibitory effect of this compound is determined by co-applying it with the agonist at various concentrations.

-

Data Analysis: The concentration-response curve for the inhibition of the AITC-induced current is plotted to calculate the IC₅₀ value.

Antimicrobial Activity

This compound has been reported to possess broad-spectrum antibacterial activity.

Quantitative Data: Antibacterial Spectrum

A study by Kotan et al. (2007) evaluated the antibacterial activity of several oxygenated monoterpenes, including fenchol, using a disc diffusion method. The results are presented as the diameter of the inhibition zone.

| Bacterial Species | Inhibition Zone (mm) |

| Acinetobacter calcoaceticus | 9 |

| Aeromonas hydrophila | 9 |

| Bacillus amyloliquefaciens | 10 |

| Bacillus brevis | 9 |

| Bacillus cereus | 9 |

| Bacillus megaterium | 9 |

| Bacillus subtilis | 10 |

| Brochothrix thermosphacta | 9 |

| Citrobacter freundii | 8 |

| Clavibacter michiganensis | 9 |

| Enterobacter aerogenes | 8 |

| Enterococcus durans | 9 |

| Enterococcus faecalis | 9 |

| Erwinia amylovora | 9 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 8 |

| Listeria monocytogenes | 9 |

| Micrococcus luteus | 9 |

| Mycobacterium smegmatis | 9 |

| Proteus vulgaris | 8 |

| Pseudomonas aeruginosa | 8 |

| Pseudomonas fluorescens | 9 |

| Salmonella enteritidis | 8 |

| Salmonella typhimurium | 8 |

| Serratia marcescens | 8 |

| Staphylococcus aureus | 9 |

| Staphylococcus epidermidis | 9 |

| Streptococcus agalactiae | 9 |

| Yersinia enterocolitica | 8 |

| (Data extracted from Kotan et al., 2007)[6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

-

Bacterial Strains: A panel of clinically relevant bacterial strains is selected.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antioxidant and Anti-inflammatory Activities

This compound is reported to possess both antioxidant and anti-inflammatory properties, though specific quantitative data from primary literature is less readily available compared to its other activities.

Antioxidant Activity: Standard Assessment Methods

The antioxidant potential of a compound is typically evaluated using a battery of in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. The result is often expressed as an IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants. Results are also typically reported as an IC₅₀ value.

This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Anti-inflammatory Activity: Standard Assessment Methods

The anti-inflammatory effects of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

-

Cell Line: A macrophage cell line (e.g., RAW 264.7) is used.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

-

Treatment: Cells are co-incubated with LPS and various concentrations of this compound.

-

NO Measurement: The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Data Analysis: The percentage inhibition of NO production is calculated, and an IC₅₀ value can be determined.

-

Cell Line and Stimulation: As described above for the NO assay.

-

Treatment: Cells are treated with LPS and this compound.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISA).

-

Data Analysis: The reduction in cytokine levels in the presence of this compound is quantified.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanism of action in the context of neuroprotection via FFAR2 agonism and analgesia through TRPA1 antagonism provides a strong foundation for drug development efforts. The broad-spectrum antimicrobial activity, coupled with its reported antioxidant and anti-inflammatory properties, further expands its potential applications.

References

Enantioselective Synthesis of (+)-Fenchol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-fenchol, a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The document details established synthetic methodologies, providing experimental protocols and quantitative data to facilitate the practical application of these techniques.

Introduction

This compound, also known as (1R)-endo-(+)-fenchol, is a bicyclic monoterpenoid alcohol.[1] Its rigid stereochemistry and functional group make it a sought-after chiral auxiliary and starting material in asymmetric synthesis.[2] The ability to produce enantiomerically pure this compound is critical for its applications in the fragrance industry and in the stereocontrolled synthesis of pharmaceuticals. This guide focuses on the primary routes for the enantioselective synthesis of this compound, primarily through the asymmetric reduction of its corresponding ketone, fenchone, and from the naturally abundant monoterpene, α-pinene.

Enantioselective Reduction of Fenchone

The most direct and widely explored approach for the synthesis of this compound is the enantioselective reduction of prochiral fenchone. Several chiral reducing agents and catalytic systems have been developed to achieve high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols.[3] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[4] The chiral catalyst coordinates to both the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the alcohol.[3]

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Fenchone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

-

The flask is cooled to 0 °C, and borane-dimethyl sulfide complex (0.6 eq) is slowly added. The mixture is stirred at this temperature for 15 minutes.

-

The reaction mixture is then cooled to -30 °C.

-

A solution of fenchone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

-

The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol at -30 °C.

-

The mixture is allowed to warm to room temperature, and 2 M HCl is added. The mixture is stirred for 30 minutes.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by flash column chromatography on silica gel.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation provides another highly efficient route for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[5] The hydrogenation is carried out under a hydrogen atmosphere, and the catalyst facilitates the stereoselective addition of hydrogen across the carbonyl double bond.

Materials:

-

RuCl₂[(R)-BINAP][(R,R)-DPEN] or a similar Noyori-type catalyst

-

Fenchone

-

Anhydrous and degassed isopropanol

-

Potassium tert-butoxide (t-BuOK)

-

Hydrogen gas

-

Schlenk flask and standard Schlenk line or glovebox equipment

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a glovebox, a Schlenk flask is charged with the ruthenium catalyst (e.g., 0.01 mol%).

-

Anhydrous and degassed isopropanol is added to dissolve the catalyst.

-

Fenchone (1.0 eq) is added to the catalyst solution.

-

A solution of potassium tert-butoxide in isopropanol is added.

-

The flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.

-

The system is purged with hydrogen gas multiple times.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).

-

After completion, the hydrogen pressure is carefully released.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Asymmetric Reduction with Chiral Boranes

Chiral borane reagents, such as Alpine-Borane® (derived from α-pinene) and B-chlorodiisopinocampheylborane (DIP-Chloride™), are also effective for the enantioselective reduction of certain ketones.[6][7] These reagents achieve stereocontrol through a sterically demanding transition state where the bulky chiral ligand directs the hydride transfer to a specific face of the ketone.[6]

Synthesis from α-Pinene

Turpentine, a readily available natural resource, is rich in α-pinene, which can serve as a starting material for the synthesis of fenchol.[8] The process typically involves the isomerization of α-pinene to camphene, which can then be hydrated to isoborneol. Subsequent Wagner-Meerwein rearrangement of isoborneol can lead to fenchol. While this route is economically attractive, achieving high enantioselectivity for this compound requires careful control of the reaction conditions and the use of chiral catalysts or reagents at the appropriate steps. A patented one-step method utilizes a specific catalyst (CHKC-4) to convert turpentine directly to a mixture containing fenchol, with reported yields of up to 50%.[9] However, the enantiomeric purity of the resulting fenchol is not specified in this method.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective synthesis of this compound and related chiral alcohols using the discussed methodologies. It is important to note that yields and enantiomeric excess are highly dependent on the specific substrate, catalyst, and reaction conditions.

| Method | Substrate | Chiral Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Specific Rotation [α]D | Reference |

| Asymmetric Reduction | Fenchone | Chiral Oxazaborolidine (e.g., CBS catalyst) | High | >95 (expected) | +9° to +11° (c=10, EtOH) | [3][4] |

| Asymmetric Hydrogenation | Fenchone | Ru(II)-BINAP-Diamine Complex (Noyori catalyst) | High | >98 (expected) | +9° to +11° (c=10, EtOH) | [10][5] |

| Asymmetric Reduction | Acetylenic Ketones | Alpine-Borane® | 70-95 | 85-100 | - | [6] |

| Asymmetric Reduction | Aryl Alkyl Ketones | DIP-Chloride™ | 80-95 | 90-99 | - | [7] |

Note: The specific rotation of enantiomerically pure (1R)-endo-(+)-fenchol is reported to be in the range of +9° to +11° (c=10 in ethanol).[1][11]

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthetic and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the enantioselective synthesis and analysis of this compound.

Caption: Simplified signaling pathway of the CBS reduction mechanism.

Conclusion

The enantioselective synthesis of this compound is a well-established field with several reliable methods available to researchers. The asymmetric reduction of fenchone, particularly through CBS reduction or Noyori hydrogenation, offers high enantioselectivity and good yields, making it a preferred laboratory-scale method. For larger-scale production, synthesis from α-pinene presents a cost-effective alternative, although achieving high enantiopurity may require further optimization. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis of this important chiral building block.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. insuf.org [insuf.org]

- 4. benchchem.com [benchchem.com]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. (1R)-endo-(+)-Fenchyl alcohol, 96% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Commercial suppliers and purity of (+)-Fenchol for research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Fenchol, a bicyclic monoterpenoid of significant interest in research and drug development. This document outlines commercial sources, purity specifications, analytical methodologies for quality assessment, and insights into its biological activity and relevant signaling pathways.

Commercial Suppliers and Purity of this compound

For research and development purposes, sourcing high-purity this compound is critical. A variety of chemical suppliers offer this compound, typically with purity levels suitable for laboratory use. The following table summarizes a selection of commercial suppliers and their stated purity specifications for this compound.

| Supplier | Product Name | CAS Number | Purity Specification | Form |

| Sigma-Aldrich | This compound analytical standard | 2217-02-9 | ≥99.0% (sum of enantiomers, GC) | Neat |

| Cayman Chemical | This compound | 2217-02-9 | ≥95% | Crystalline Solid[1] |

| BOC Sciences | This compound | 2217-02-9 | 95% | Clear slightly yellow liquid after melting |

| TargetMol | This compound | 2217-02-9 | Not explicitly stated, for research purposes | Powder |

| Lifeasible | This compound | 2217-02-9 | ≥95% | Crystalline Solid |

Note: Purity and form can vary by batch and product grade. It is recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is paramount for reproducible experimental results. The two primary methods for determining the chemical and enantiomeric purity of this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC) for Purity and Enantiomeric Separation

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and for separating its enantiomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration is 1 mg/mL.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. For enantiomeric separation, a chiral stationary phase column is required.

-

GC Conditions (General Protocol):

-

Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm), is essential for separating the (+) and (-) enantiomers. For general purity analysis, a standard non-polar column (e.g., HP-5MS) can be used.

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C (FID) or as per MS requirements.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 5 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

This program should be optimized based on the specific column and instrumentation.

-

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. For enantiomeric purity, the relative peak areas of the (+) and (-) enantiomers are compared.